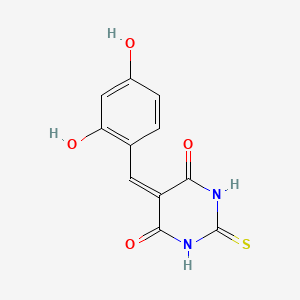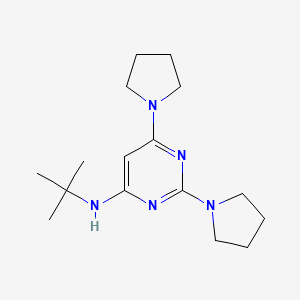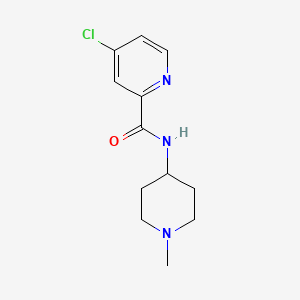
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a chloro group at the 4-position of the picolinamide ring and a 1-methylpiperidin-4-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide typically involves the reaction of 4-chloropicolinic acid with 1-methylpiperidin-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The picolinamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed
Substitution: Formation of substituted picolinamides.
Oxidation: Formation of picolinic acid derivatives.
Reduction: Formation of picolinamide amines.
Applications De Recherche Scientifique
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is utilized in studies investigating its interaction with biological targets such as enzymes and receptors.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-(1-methylpiperidin-4-yl)-N-propylbenzenesulphonamide
- 4-(4-Methylpiperidin-1-yl)aniline
- 4-(1-Methylpiperidin-4-yl)oxy aniline
Uniqueness
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide is unique due to its specific structural features, such as the chloro group and the picolinamide moiety. These features confer distinct chemical and biological properties, making it valuable for specific applications in medicinal and industrial chemistry .
Propriétés
Formule moléculaire |
C12H16ClN3O |
|---|---|
Poids moléculaire |
253.73 g/mol |
Nom IUPAC |
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H16ClN3O/c1-16-6-3-10(4-7-16)15-12(17)11-8-9(13)2-5-14-11/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,17) |
Clé InChI |
XFZDEAXTUZBUSQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)NC(=O)C2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
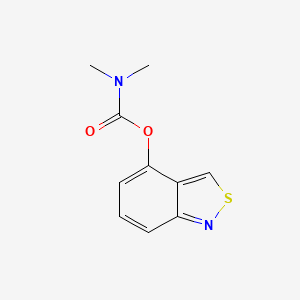





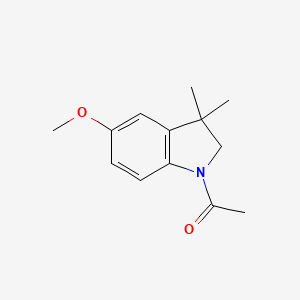
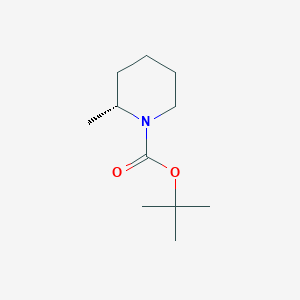
![2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid](/img/structure/B8665672.png)
